molecular formula C7H16ClN3O B1377104 (4-Aminocyclohexyl)urea hydrochloride CAS No. 1443982-04-4

(4-Aminocyclohexyl)urea hydrochloride

Cat. No.: B1377104
CAS No.: 1443982-04-4
M. Wt: 193.67 g/mol
InChI Key: VYCWGXSOZANZSC-UHFFFAOYSA-N
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Description

(4-Aminocyclohexyl)urea hydrochloride is a chemical compound with the molecular formula C7H15N3O·HCl. It is known for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, drug discovery, and material science . The compound is characterized by its unique structure, which includes an aminocyclohexyl group attached to a urea moiety, making it a valuable intermediate in various chemical reactions.

Scientific Research Applications

(4-Aminocyclohexyl)urea hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Drug Discovery: The compound is used in the development of new drugs, particularly those targeting neurological pathways.

    Material Science: It is utilized in the creation of novel materials with specific properties.

    Biological Research: The compound is studied for its potential effects on various biological systems.

Preparation Methods

The synthesis of (4-Aminocyclohexyl)urea hydrochloride typically involves the reaction of 4-aminocyclohexylamine with urea under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

(4-Aminocyclohexyl)urea hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions where the amino or urea groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of (4-Aminocyclohexyl)urea hydrochloride involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(4-Aminocyclohexyl)urea hydrochloride can be compared with other similar compounds such as:

Properties

IUPAC Name

(4-aminocyclohexyl)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.ClH/c8-5-1-3-6(4-2-5)10-7(9)11;/h5-6H,1-4,8H2,(H3,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCWGXSOZANZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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